molecular formula C11H10INO3 B5131673 (Z)-4-(3-iodo-4-methylanilino)-4-oxobut-2-enoic acid

(Z)-4-(3-iodo-4-methylanilino)-4-oxobut-2-enoic acid

Cat. No.: B5131673
M. Wt: 331.11 g/mol
InChI Key: RWOGHDGGLQLJTJ-PLNGDYQASA-N
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Description

(Z)-4-(3-iodo-4-methylanilino)-4-oxobut-2-enoic acid is a synthetic organic compound characterized by the presence of an iodine atom, a methyl group, and an anilino group attached to a butenoic acid backbone

Properties

IUPAC Name

(Z)-4-(3-iodo-4-methylanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10INO3/c1-7-2-3-8(6-9(7)12)13-10(14)4-5-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16)/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOGHDGGLQLJTJ-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=CC(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C=C\C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(3-iodo-4-methylanilino)-4-oxobut-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-iodo-4-methylaniline and maleic anhydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as dichloromethane or ethanol. The temperature is maintained at a moderate level to ensure the reaction proceeds efficiently.

    Reaction Steps: The key steps include the formation of an intermediate imine, followed by cyclization and subsequent hydrolysis to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems ensures consistency and high yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(3-iodo-4-methylanilino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogen atoms replacing the iodine atom.

    Substitution: Compounds with different functional groups replacing the iodine atom.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(3-iodo-4-methylanilino)-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In the field of medicine, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-4-(3-iodo-4-methylanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-4-(3-chloro-4-methylanilino)-4-oxobut-2-enoic acid
  • (Z)-4-(3-bromo-4-methylanilino)-4-oxobut-2-enoic acid
  • (Z)-4-(3-fluoro-4-methylanilino)-4-oxobut-2-enoic acid

Uniqueness

Compared to its analogs, (Z)-4-(3-iodo-4-methylanilino)-4-oxobut-2-enoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly valuable in research and industrial applications.

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